Product packaging for 2-(2-ethoxyphenoxy)acetonitrile(Cat. No.:CAS No. 6781-16-4)

2-(2-ethoxyphenoxy)acetonitrile

Cat. No.: B3055905
CAS No.: 6781-16-4
M. Wt: 177.2 g/mol
InChI Key: RYGLXLASOOYKGS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)acetonitrile (CAS 6781-16-4) is a high-purity chemical building block and nitrile-based intermediate with significant applications in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol, is characterized by an ethoxyphenoxy moiety linked to an acetonitrile group . Its primary research value lies in its role as a key synthetic intermediate. A prominent application identified in the literature is its use in the synthesis and study of complex active pharmaceutical ingredients (APIs), such as Tamsulosin, a medication used for the treatment of Benign Prostatic Hyperplasia . The structural features of this compound make it a versatile precursor for constructing more complex molecules through various chemical reactions, including nucleophilic substitutions and further transformations of the nitrile group. Reported physical properties include a predicted density of 1.082 g/cm³ and a boiling point of approximately 284.7°C at 760 mmHg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it carries the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment and safe laboratory practices are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B3055905 2-(2-ethoxyphenoxy)acetonitrile CAS No. 6781-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLXLASOOYKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624283
Record name (2-Ethoxyphenoxy)acetonitrile
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Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-16-4
Record name 2-(2-Ethoxyphenoxy)acetonitrile
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Record name (2-Ethoxyphenoxy)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetonitrile, (2-ethoxyphenoxy)
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Reactivity and Transformation of 2 2 Ethoxyphenoxy Acetonitrile

Chemical Transformations of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cyclization reactions.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group in 2-(2-ethoxyphenoxy)acetonitrile to a primary amine, 2-(2-ethoxyphenoxy)ethan-1-amine, is a key transformation that yields a valuable synthetic intermediate. This amine is a precursor for various pharmacologically active molecules. The reduction can be achieved through several methods, most commonly catalytic hydrogenation or the use of chemical reducing agents. chemguide.co.ukvedantu.com

Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. chemguide.co.ukvedantu.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup to neutralize the reaction mixture and protonate the resulting amine. chemguide.co.uk A process for synthesizing 2-(2-Methoxy phenoxy) ethylamine, a close structural analog, involves the use of Lithium aluminium hydride, highlighting its utility for this class of compounds. google.com

Catalytic hydrogenation is another widely used method. chemguide.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. vedantu.com Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). vedantu.com The reaction conditions, such as temperature and pressure, can be adjusted depending on the specific catalyst used. vedantu.com More recently, electrochemical methods have been developed for the reduction of nitriles like acetonitrile (B52724) to the corresponding primary amine, ethylamine, offering a potentially greener alternative to traditional methods. osti.govresearchgate.netnih.gov

Table 1: Summary of Reduction Reactions

Reagent/Method Product Typical Conditions
Lithium Aluminium Hydride (LiAlH₄) 2-(2-ethoxyphenoxy)ethan-1-amine Anhydrous ether solvent (e.g., diethyl ether), followed by acid workup. chemguide.co.uk
Catalytic Hydrogenation (H₂/Catalyst) 2-(2-ethoxyphenoxy)ethan-1-amine Metal catalyst (Pd, Pt, Ni), elevated temperature and pressure. chemguide.co.ukvedantu.com
Electrocatalytic Reduction 2-(2-ethoxyphenoxy)ethan-1-amine Copper nanoparticle catalyst, ambient temperature and pressure. osti.gov

Hydrolysis and Related Derivatization

The nitrile group can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. This transformation occurs in both acidic and basic aqueous solutions. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.org This initially forms an imidic acid, which then tautomerizes to the more stable amide intermediate, 2-(2-ethoxyphenoxy)acetamide. chemistrysteps.com With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 2-(2-ethoxyphenoxy)acetic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Protonation of the resulting intermediate by water yields the imidic acid, which rearranges to the amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives 2-(2-ethoxyphenoxy)acetic acid. chemistrysteps.com The hydrolysis of nitriles like acetonitrile can also be facilitated by metal complexes. nih.gov

Table 2: Conditions for Nitrile Hydrolysis

Condition Intermediate Product Final Product
Acidic (e.g., H₂SO₄, H₂O, heat) 2-(2-ethoxyphenoxy)acetamide 2-(2-ethoxyphenoxy)acetic acid chemistrysteps.com
Basic (e.g., NaOH, H₂O, heat) 2-(2-ethoxyphenoxy)acetamide 2-(2-ethoxyphenoxy)acetate salt chemistrysteps.com

Cyclization Reactions Leading to Heterocyclic Systems

The nitrile functionality of this compound can act as a building block for the synthesis of various heterocyclic compounds. While direct cyclization involving the ethoxy-substituted ring can be complex, related structures demonstrate the potential pathways. For instance, nitriles are known to be versatile intermediates for the synthesis of N-heterocycles.

One potential pathway could involve a preliminary modification of the phenoxy ring, such as demethylation or de-ethoxylation, to reveal a hydroxyl group. The resulting 2-(2-hydroxyphenyl)acetonitrile derivative can then undergo intramolecular cyclization. Research has shown that 2-(2-hydroxyphenyl)acetonitriles can be smoothly converted into benzofuranones in the presence of hydrogen chloride. This suggests that if the ether linkage in this compound is cleaved first, subsequent acid-catalyzed cyclization could lead to a benzofuranone derivative. Other complex photochemical chim.it or metal-catalyzed researchgate.net cyclizations are prevalent for forming heterocyclic systems from various nitrile-containing precursors.

Reactivity of the Phenoxy Moiety

The phenoxy portion of the molecule, consisting of a substituted benzene (B151609) ring, is susceptible to reactions typical of aromatic ethers, namely electrophilic substitution on the ring and cleavage of the ether bonds.

Electrophilic Aromatic Substitutions on the Phenoxy Ring

The benzene ring in this compound is substituted with two groups: an ethoxy group (-OEt) at position 1 and a cyanomethoxy group (-OCH₂CN) at position 2. Both substituents influence the rate and position of electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The ether oxygen atoms in both groups can donate electron density to the ring via resonance, making them ortho, para-directors. wikipedia.org

In an electrophilic attack, the incoming electrophile will be directed primarily by the more powerful activating group, which is the ethoxy group. Therefore, substitution is expected to occur at the positions ortho and para to the ethoxy group. The para position (position 5) is sterically accessible. One of the ortho positions (position 3) is also available, while the other (position 6) is sterically hindered by the adjacent cyanomethoxy group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Major Product(s)
Nitration (HNO₃/H₂SO₄) NO₂⁺ 2-(5-Nitro-2-ethoxyphenoxy)acetonitrile
Halogenation (Br₂/FeBr₃) Br⁺ 2-(5-Bromo-2-ethoxyphenoxy)acetonitrile
Friedel-Crafts Alkylation (R-Cl/AlCl₃) R⁺ 2-(5-Alkyl-2-ethoxyphenoxy)acetonitrile
Friedel-Crafts Acylation (RCOCl/AlCl₃) RCO⁺ 2-(5-Acyl-2-ethoxyphenoxy)acetonitrile

Note: The table reflects the major products based on the directing effects of the ethoxy group. Minor products resulting from substitution at other positions may also be formed.

Ether Cleavage and Rearrangement Pathways

Ethers are generally unreactive but can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pubpearson.comlibretexts.org The reaction mechanism, either Sₙ1 or Sₙ2, depends on the structure of the groups attached to the ether oxygen. pressbooks.pubmasterorganicchemistry.com

In this compound, there are two distinct ether linkages: an aryl-alkyl ether (the ethoxy group) and another aryl-alkyl ether (the cyanomethoxy group).

Cleavage of the Ethoxy Group: The cleavage of the ethyl-oxygen bond (CH₃CH₂-OAr) by HBr or HI would proceed via an Sₙ2 mechanism. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the less hindered ethyl carbon. pressbooks.pub This would yield 2-(2-hydroxyphenoxy)acetonitrile (B8424651) and ethyl halide.

Cleavage of the Cyanomethoxy Group: Similarly, the cleavage of the cyanomethyl-oxygen bond (-OCH₂CN) would occur through an Sₙ2 pathway. Attack by the halide nucleophile on the methylene (B1212753) carbon would result in the formation of guaiacol (B22219) (2-ethoxyphenol) and haloacetonitrile.

Cleavage of the aryl-oxygen bonds is significantly more difficult due to the high stability of the aryl C-O bond and the instability of the resulting aryl cation, and thus does not typically occur under these conditions. libretexts.org

Table 4: Products of Ether Cleavage with Strong Acid (HX)

Ether Linkage Cleaved Products Mechanism
Ethyl-Aryl Ether (CH₃CH₂-OAr) 2-(2-Hydroxyphenoxy)acetonitrile + Ethyl Halide (CH₃CH₂X) Sₙ2 pressbooks.pub
Cyanomethyl-Aryl Ether (NCCH₂-OAr) 2-Ethoxyphenol (B1204887) + Haloacetonitrile (XCH₂CN) Sₙ2 pressbooks.pub

Structure Activity Relationship Sar Studies of 2 2 Ethoxyphenoxy Acetonitrile Derivatives

Elucidating the Role of the Ethoxy Group in Biological Interactions

The ethoxy group at the 2-position of the phenoxy ring is a key determinant of the biological activity in this class of compounds. Its size, shape, and lipophilicity are crucial for fitting into the hydrophobic pockets of target proteins. In a study on 2-alkoxy-5-methoxyallylbenzenes as potential inhibitors of soybean 15-lipoxygenase, it was determined that the molecular volume and shape of the alkoxy moiety were significant factors in the inhibitory potency of the synthesized compounds. nih.gov

The hydrophobic interaction of the 2-alkoxy group with specific amino acid residues, such as leucine, tryptophan, valine, and isoleucine, can fix the orientation of the molecule within the active site of an enzyme. nih.gov This proper orientation is essential for the molecule's functional groups to interact optimally with the target. The replacement of the ethoxy group with other alkoxy groups of varying chain lengths and branching can therefore be used to probe the size and shape of the hydrophobic pocket and to fine-tune the binding affinity.

Impact of Phenoxy Ring Substitutions on Ligand Affinity and Selectivity

Modifications to the phenoxy ring of 2-(2-ethoxyphenoxy)acetonitrile derivatives have a profound impact on their ligand affinity and selectivity. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target protein.

For instance, in studies of adenosine (B11128) derivatives, halogen substitutions on an indole (B1671886) ring, which can be considered a bioisosteric replacement for a substituted phenoxy ring, were shown to be favorable for potency at the A2B adenosine receptor. nih.gov Specifically, a bromo-substituted derivative displayed a more potent EC50 value compared to the parent compound. nih.gov This suggests that electron-withdrawing groups can enhance biological activity.

In a different series of compounds, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, substitutions on the benzene (B151609) moiety of the isoindoline (B1297411) ring were investigated for their effect on the inhibition of TNF-alpha production. nih.gov It was found that the 6-C position on the isoindolinone ring was an optimal site for derivatization, with an amino group at this position yielding the most potent compound. nih.gov This highlights the importance of the position of the substituent on the aromatic ring.

The following interactive table summarizes the effects of various substitutions on the phenoxy ring on the biological activity of related compounds.

Parent Scaffold Substitution Position Substituent Effect on Activity Reference
2-alkoxy-5-methoxyallylbenzene2Varied alkoxy groupsMolecular volume and shape of the alkoxy group are major factors in inhibitory potency. nih.gov
2-(3-(Indolyl)ethyloxy)adenosineIndole 5''- or 6''-Halogen (e.g., Bromo)Favored for A2BAR potency. nih.gov
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone6-C of isoindolinoneAminoMost potent for TNF-alpha inhibition. nih.gov

Contributions of the Acetonitrile (B52724) Moiety to Molecular Recognition

The acetonitrile moiety is a versatile functional group in drug design, contributing to molecular recognition through various mechanisms. sioc-journal.cnresearchgate.net Its linear geometry and polar nature allow it to participate in hydrogen bonding, polar interactions, and π-π stacking, thereby enhancing binding affinity and selectivity for target proteins. sioc-journal.cn

Furthermore, the nitrile's ability to act as a hydrogen bond acceptor is a key feature in its interaction with biological targets. nih.gov The powerful electron-withdrawing nature of the cyano group also allows for non-specific dipole interactions with amino acids and metal ions. nih.gov In some cases, the nitrile can function as a surrogate for hydroxyl and carboxyl groups. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how well the molecule fits into the binding site of a protein. Conformational analysis of this compound derivatives helps in understanding the spatial arrangement of the key functional groups and their orientation upon binding.

For example, in docking studies of 2-alkoxy-5-methoxyallylbenzene inhibitors with the soybean 15-lipoxygenase active site, the allyl group was found to be oriented toward the Fe³⁺-OH moiety in the enzyme's active site. nih.gov This specific conformation was stabilized by hydrophobic interactions of the 2-alkoxy group with surrounding amino acid residues. nih.gov

Bioisosterism plays a significant role in influencing the conformation of a molecule. nih.govu-tokyo.ac.jp The replacement of one functional group with another can alter bond angles and torsional barriers, leading to a different preferred conformation. For instance, the strategic placement of fluorine atoms can markedly influence potency by affecting the molecule's conformation and electronic properties. nih.gov Understanding these conformational changes is crucial for designing molecules with improved biological activity.

Computational Chemistry and Molecular Modeling of 2 2 Ethoxyphenoxy Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations would be essential to understand the fundamental electronic properties of 2-(2-ethoxyphenoxy)acetonitrile. Methods like Density Functional Theory (DFT) would be employed to optimize the molecule's three-dimensional geometry. These calculations could predict key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Further analysis would involve generating a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and identifies electrophilic and nucleophilic sites, offering insights into its intermolecular interactions. Calculated parameters such as ionization potential, electron affinity, and chemical hardness would provide a quantitative profile of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing a view of the molecule's conformational landscape. The ethoxy and acetonitrile (B52724) groups can rotate around their single bonds, leading to various conformers with different energy levels. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them, which is critical for understanding how the molecule might adapt its shape to interact with biological targets. This analysis helps in understanding the molecule's flexibility and the spatial arrangement of its functional groups.

Ligand-Target Docking Studies for Predictive Biological Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. For this compound, docking studies would be used to screen for potential biological targets by virtually fitting the molecule into the binding sites of various proteins. The results would be scored based on binding affinity (e.g., in kcal/mol), predicting the strength of the interaction. This predictive method helps to identify potential mechanisms of action and can guide the design of new therapeutic agents. The analysis would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. Statistical methods would then be used to create an equation that correlates these descriptors with activity. Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, streamlining the drug discovery process.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies, again likely using quantum chemical methods, could elucidate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this molecule, which could involve the reaction of 2-ethoxyphenol (B1204887) with a haloacetonitrile, could be modeled to understand the reaction pathway and identify the transition states. This analysis provides insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions for higher yields and purity.

Advanced Characterization Techniques for 2 2 Ethoxyphenoxy Acetonitrile and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(2-ethoxyphenoxy)acetonitrile. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can reveal specific structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethoxy group, the aromatic ring, and the acetonitrile (B52724) moiety. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The protons on the benzene (B151609) ring would appear in the aromatic region (typically 6.8-7.5 ppm), with their specific chemical shifts and splitting patterns dictated by their positions relative to the ethoxy and cyanomethoxy substituents. The methylene protons of the acetonitrile group (-O-CH₂-CN) would likely appear as a singlet, given the absence of adjacent protons. For comparison, in the related compound 2-ethoxyphenol (B1204887), the ethoxy protons appear at approximately 1.4 ppm (triplet) and 4.1 ppm (quartet), while the aromatic protons are observed between 6.8 and 7.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct peaks would be anticipated for the methyl and methylene carbons of the ethoxy group, the carbons of the aromatic ring, the methylene carbon of the cyanomethoxy group, and the nitrile carbon. The chemical shift of the nitrile carbon (C≡N) is typically found in the range of 115-125 ppm. libretexts.orgchemicalbook.comnmrs.io The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the ether oxygen appearing at a lower field. The carbons of the ethoxy group and the cyanomethyl group would be found at higher field strengths. libretexts.orgchemicalbook.comnmrs.io

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ethoxy CH₃ ~1.4 (triplet) ~15
Ethoxy -O-CH₂- ~4.1 (quartet) ~64
Aromatic C-H ~6.8 - 7.2 (multiplets) ~110 - 125
Aromatic C-O N/A ~145 - 155
-O-CH₂-CN ~4.8 (singlet) ~55

Note: The values in this table are estimates based on typical chemical shifts for similar functional groups and related molecules.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically in the region of 2200-2300 cm⁻¹. Current time information in Bangalore, IN.arxiv.org Strong absorptions corresponding to the C-O-C stretching of the ether linkages would be visible in the 1000-1300 cm⁻¹ range. The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the ethoxy and cyanomethyl groups would show stretching absorptions in the 2850-3000 cm⁻¹ range. An IR spectrum of the related compound, 2-(2-ethoxyphenoxy)ethyl bromide, shows characteristic peaks for the aromatic ether and aliphatic C-H bonds which would be analogous to those expected for the target compound. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also Raman active. The symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. For acetonitrile, the C≡N stretch appears as a strong, sharp band in the Raman spectrum, and similar behavior would be expected for this compound. nist.gov

Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H (Aromatic) Stretching 3000 - 3100 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000 2850 - 3000
C≡N Stretching 2200 - 2300 (sharp) 2200 - 2300 (strong)
C=C (Aromatic) Stretching 1450 - 1600 1450 - 1600

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene ring in this compound constitutes a chromophore that absorbs UV light. The absorption maxima (λ_max) would be influenced by the auxochromic ether substituents. Typically, substituted benzenes show absorption bands in the 250-280 nm region. For instance, (o-methoxyphenyl)acetonitrile, an isomer of the target compound, exhibits UV absorption in methanol. nist.gov The solvent used can influence the position of the absorption bands.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It provides the exact mass of the molecular ion, which can be used to deduce the molecular formula. For this compound (C₁₀H₁₁NO₂), the calculated exact mass is 177.07898 g/mol . HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the mass spectrum of the isomeric (o-methoxyphenyl)acetonitrile shows characteristic fragments that can help in its identification. nist.gov

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile and water. americanlaboratory.combiosolve-chemicals.eu The purity of a sample can be determined by the presence of a single major peak, with the area of any minor peaks corresponding to impurities. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to effectively separate impurities with a wide range of polarities. google.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of reactions and for preliminary purity checks. A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. Different solvent systems can be tested to achieve optimal separation of this compound from any starting materials or byproducts.

Table of Mentioned Compounds

Compound Name
This compound
2-ethoxyphenol
Acetonitrile
2-(2-ethoxyphenoxy)ethyl bromide
(o-methoxyphenyl)acetonitrile

Academic Applications and Research Directions of 2 2 Ethoxyphenoxy Acetonitrile

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The primary academic and industrial interest in 2-(2-ethoxyphenoxy)acetonitrile lies in its utility as a key intermediate. The transformation of its nitrile functional group into an amine (2-(2-ethoxyphenoxy)ethanamine) or other derivatives like aldehydes and alkyl halides unlocks pathways to a variety of complex molecules. justia.com

Precursor to Pharmacologically Relevant Amine Derivatives (e.g., Carvedilol, Tamsulosin)

The most prominent application of this scaffold is in the synthesis of widely used pharmaceuticals that target adrenergic receptors.

Tamsulosin: this compound is a direct precursor to key intermediates used in the synthesis of Tamsulosin. justia.com Tamsulosin is a selective α1A adrenoceptor antagonist prescribed for the treatment of benign prostatic hyperplasia. rsc.org Synthetic routes often involve the condensation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a derivative of the ethoxyphenoxy ethyl side chain. justia.com For instance, intermediates such as 1-bromo-2-(2-ethoxyphenoxy)ethane or 2-(2-ethoxyphenoxy)acetaldehyde (B172223) are reacted with the chiral amine to form the final Tamsulosin structure. justia.comrsc.org These key side-chain intermediates are readily prepared from this compound and its alcohol analogue, 2-(2-ethoxyphenoxy)ethane-1-ol. rsc.org

Carvedilol: Similarly, a structural analogue, 2-(2-methoxyphenoxy)ethanamine, is a crucial building block for the synthesis of Carvedilol. jocpr.com Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity, used in the management of heart failure and hypertension. jetir.org The innovator's synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. Although this specific example uses a methoxy- derivative instead of an ethoxy- derivative, it highlights the importance of the phenoxy-ethylamine scaffold, which is directly derived from the corresponding phenoxy-acetonitrile precursor, in the synthesis of this class of drugs.

Derived DrugTherapeutic ClassPrecursor FragmentMechanism of ActionReference
TamsulosinBenign Prostatic Hyperplasia Treatment2-(2-ethoxyphenoxy)ethylSelective α1A Adrenoceptor Antagonist justia.comrsc.org
CarvedilolAntihypertensive, Heart Failure Treatment2-(2-methoxyphenoxy)ethylNon-selective β-Adrenoceptor / α1-Adrenoceptor Antagonist jetir.org

Building Block for Fused and Spiro-Heterocyclic Scaffolds

The structural framework of this compound and its derivatives is integral to the construction of complex heterocyclic systems.

Fused Heterocycles: The synthesis of Carvedilol is a prime example, where the 2-(2-methoxyphenoxy)ethanamine side chain is attached to the tricyclic (fused) carbazole (B46965) core. The carbazole unit is a fused heterocyclic system consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. The reaction joins the phenoxy-ethylamine building block to this pre-existing fused scaffold.

Spiro-Heterocycles: While direct literature describing the use of this compound in the de novo synthesis of spiro-heterocycles is not prominent, the principles of using versatile building blocks to access novel chemical space are well-established. sigmaaldrich.comspirochem.com Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry for their ability to create three-dimensional diversity. nih.govnih.gov The reactivity of the nitrile and the flexibility of the ether linkage in this compound make it a potential candidate for incorporation into more rigid, complex spirocyclic frameworks in future research.

Exploration in Chemical Biology and Medicinal Chemistry

The phenoxy-ethyl-amine moiety derived from this compound is a recognized pharmacophore, leading to its exploration in various areas of medicinal chemistry.

Design and Synthesis of Novel Alpha-Adrenoceptor Ligands

The demonstrated success of Tamsulosin and Carvedilol has spurred further research into designing novel alpha-adrenoceptor antagonists based on similar structural templates. nih.govnih.govebi.ac.uk The goal of such research is often to improve subtype selectivity (e.g., for α1a over α1b and α1d) to enhance therapeutic efficacy while minimizing side effects like hypotension. ebi.ac.uk Medicinal chemists modify the core structure, including the phenoxy ring, the linker, and the amine-containing portion, to fine-tune the compound's binding affinity and functional activity at different adrenoceptor subtypes. nih.govnih.gov The 2-(2-ethoxyphenoxy) group plays a critical role in orienting the molecule within the receptor's binding pocket.

Development of Potential Androgen Receptor Antagonists

Research into second-generation androgen receptor (AR) antagonists, such as Enzalutamide and Apalutamide, is a highly active area for the treatment of prostate cancer. nih.govresearchgate.net These antagonists function by inhibiting various stages of AR signaling. nih.gov However, a review of the synthetic pathways for prominent AR antagonists does not indicate that this compound or its immediate derivatives are currently employed as key building blocks in their synthesis. mdpi.com The structural motifs of current AR antagonists are typically distinct from the phenoxy-ethylamine scaffold.

Investigation as Antiviral Agents

The investigation of small molecules for broad-spectrum antiviral activity is a critical field of research. nih.govclinicaltrials.govchemrxiv.org Various heterocyclic and aromatic compounds have been explored for their potential to inhibit viral replication or entry. nih.gov For instance, studies have reported the antiviral potential of certain nitazoxanide (B1678950) derivatives and 4-(2-nitrophenoxy)benzamide (B2917254) compounds. nih.govresearchgate.net However, there is currently no prominent research in the reviewed literature that specifically identifies this compound or its close derivatives as being under investigation for antiviral properties.

Contribution to Compound Libraries for Biological Screening

The inclusion of diverse and unique small molecules in compound libraries is fundamental to high-throughput screening (HTS) and high-content screening (HCS) campaigns aimed at discovering new bioactive agents. nih.gov These libraries, often containing thousands to hundreds of thousands of compounds, are curated to cover a wide range of chemical space and pharmacological activities. nih.govcookechem.comselleckchem.com Companies and academic consortia like EU-OPENSCREEN, Otava Chemicals, and Selleck Chemicals assemble various types of libraries, including bioactive compound libraries, fragment libraries, and phenotypic screening libraries, to facilitate the identification of hits against a multitude of biological targets. cookechem.comselleckchem.comotavachemicals.com

These collections are essential tools in modern drug discovery and chemical biology, enabling researchers to probe complex biological processes and identify starting points for drug development programs. otavachemicals.com The compounds within these libraries are typically well-characterized, with data on purity, stability, and physicochemical properties, and are often formatted in ready-to-screen plates. cookechem.comselleckchem.com

Within this context, specific and structurally interesting compounds like this compound are valuable additions. The company Endotherm GmbH includes (2-Ethoxy-phenoxy)-acetonitrile in its compound library dedicated to "Polyphenols and derivatives," making it available to the scientific community for research purposes. endotherm-lsm.com Its presence in such a collection suggests a potential for biological activity, making it a candidate for screening against various enzymes, receptors, and cellular pathways. The availability of such compounds allows for broad-based screening to uncover novel biological functions.

Table 1: Examples of Compound Library Providers and Their Offerings

Library ProviderLibrary TypeDescription
EU-OPENSCREEN European Chemical Biology Library (ECBL)A curated collection of approximately 100,000 diverse compounds for open-access high-throughput screening. cookechem.com
Selleck Chemicals Bioactive Compound Library-IA collection of over 10,000 bioactive compounds with validated activities for HTS and HCS. selleckchem.com
Otava Chemicals Phenotypic Screening LibraryA library of 5,000 compounds designed with maximal chemical and biological diversity for phenotypic screening approaches. otavachemicals.com
Endotherm GmbH Polyphenols and derivativesA specialized library containing various polyphenol-like structures, including (2-Ethoxy-phenoxy)-acetonitrile. endotherm-lsm.com

Innovations in Catalysis and Reaction Development Utilizing Acetonitrile (B52724) Derivatives

The acetonitrile functional group is a crucial building block in organic synthesis due to its widespread presence in bioactive molecules. chemicalbook.com However, the direct functionalization of acetonitrile can be challenging. Recent advancements in catalysis have provided innovative methods for utilizing acetonitrile and its derivatives in a variety of chemical transformations.

Researchers have developed cooperative iridium and Lewis acid catalysis systems for the enantioselective α-allenylation of acetonitrile, yielding α-allenylic acetonitriles with high enantioselectivity under mild, base-free conditions. chemicalbook.com Another significant area of innovation is in metal-catalyzed cyanomethylation. For instance, Nickel-catalyzed additions of acetonitrile to isatins and activated ketones have been shown to produce the corresponding products in very high yields. endotherm-lsm.com Similarly, copper-catalyzed reactions of styrene (B11656) derivatives with haloacetonitrile can form β,γ-unsaturated nitriles. endotherm-lsm.com

Electrosynthesis has also emerged as a powerful tool. Titanium-mediated electrochemical processes have been studied for reactions involving acetonitrile, where it can influence reaction rates and efficiencies. rsc.org Furthermore, electrochemical methods using bromide salts as catalysts have been employed for the synthesis of tetrasubstituted olefins from acetonitrile and heteroaryl thiols. endotherm-lsm.com These catalytic innovations expand the synthetic utility of acetonitrile derivatives, enabling the construction of complex molecules that were previously difficult to access.

Table 2: Selected Catalytic Innovations Involving Acetonitrile Derivatives

Catalytic SystemReaction TypeSubstratesProductsReference
Iridium and Lewis Acidα-AllenylationAcetonitrile, Allenylic Alcoholsα-Allenylic Acetonitriles chemicalbook.com
Nickel CatalystCyanomethylationAcetonitrile, Isatins, KetonesCyanomethylated Products endotherm-lsm.com
Copper Chloride / K₂CO₃VinylationStyrene Derivatives, Haloacetonitrileβ,γ-Unsaturated Nitriles endotherm-lsm.com
Titanium-MediatedElectrosynthesis / AminationAcetonitrile, Nitrobenzene CompoundsAnilines rsc.org
Bromide Salt (Electrochemical)Olefin SynthesisAcetonitrile, Heteroaryl ThiolsTetrasubstituted Olefins endotherm-lsm.com

Future Perspectives and Emerging Research Opportunities for Phenoxyacetonitrile (B46853) Compounds

The future for phenoxyacetonitrile compounds, including this compound, is shaped by converging trends in chemical biology, synthetic methodology, and data analysis. The inclusion of such compounds in screening libraries is a critical first step, opening the door for their systematic evaluation in a wide array of biological assays. endotherm-lsm.com This positions them as potential starting points for the discovery of novel probes or therapeutic leads for a variety of diseases.

The ongoing innovations in catalytic reactions involving acetonitrile derivatives provide powerful tools for expanding the chemical space around the phenoxyacetonitrile scaffold. endotherm-lsm.comchemicalbook.com These advanced synthetic methods allow for the efficient creation of analogues and derivatives of this compound. By modifying the phenoxy or acetonitrile portions of the molecule, chemists can systematically explore structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties. The ability to readily generate a library of related compounds is essential for advancing a hit from an initial screen into a viable lead compound.

Furthermore, the increasing use of data-driven approaches, such as the analysis of patent landscapes and large chemical databases like PubChem, offers new opportunities for identifying research trends and white spaces. chemrxiv.org Analyzing patent data for compounds structurally related to phenoxyacetonitriles can reveal untapped applications and guide future research directions toward areas with significant innovation potential. As these synthetic and screening methodologies become more integrated with data science, the prospects for discovering novel applications for specific chemical classes like phenoxyacetonitriles will continue to grow.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-ethoxyphenoxy)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 2-ethoxyphenol with chloroacetonitrile in the presence of a weak base (e.g., K₂CO₃) in acetonitrile as a solvent. Stirring for 24 hours at room temperature, followed by filtration and solvent evaporation, yields the product . Optimization includes adjusting molar ratios (e.g., 1:1.5 for phenol:chloroacetonitrile) and monitoring reaction progress via TLC.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : ¹H NMR confirms the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm). The nitrile group (C≡N) is observed at ~110–120 ppm in ¹³C NMR .
  • FTIR : A sharp C≡N stretch near 2240 cm⁻¹ and aromatic C-O-C stretches at 1250–1200 cm⁻¹ .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and confirms spatial arrangement, critical for verifying stereochemistry .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases, which may degrade the compound. Stability tests via HPLC or GC at intervals (e.g., 0, 3, 6 months) are recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like SARS-CoV-2 main protease or neurological receptors, leveraging structural analogs (e.g., esreboxetine succinate, which contains a 2-ethoxyphenoxy moiety and treats neuropathic pain) . MD simulations (GROMACS) assess binding stability, while QSAR models predict toxicity and bioavailability .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar acetonitrile derivatives?

  • Methodology :

  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian).
  • Validate purity via elemental analysis (C, H, N) and chromatographic methods (HPLC-MS).
  • Cross-reference crystallographic data (CCDC database) to confirm substituent positioning .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodology : Introduce reactive handles (e.g., -NH₂, -COOH) via nucleophilic addition or hydrolysis. For example:

  • React with hydroxylamine to form hydroxyimino derivatives, enhancing solubility .
  • Couple with PEG linkers for nanoparticle conjugation, characterized by MALDI-TOF and DLS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.